BenchChemオンラインストアへようこそ!

tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

asymmetric synthesis chiral building block enantioselective SAR

tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS 2199214-82-7, MF C₁₀H₁₇NO₄, MW 215.25 g/mol) is an enantiomerically pure, single‑enantiomer spirocyclic building block combining an oxetane and an N‑Boc‑protected azetidine ring with a chiral (3R)‑hydroxyl substituent. The 2‑oxa‑6‑azaspiro[3.3]heptane core is a well‑documented bioisostere of morpholine, conferring lower lipophilicity, higher aqueous solubility and improved metabolic stability.

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
CAS No. 2199214-82-7
Cat. No. B6351590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
CAS2199214-82-7
Molecular FormulaC10H17NO4
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)C(CO2)O
InChIInChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-5-10(6-11)7(12)4-14-10/h7,12H,4-6H2,1-3H3/t7-/m1/s1
InChIKeyBFXOBAHLWARETK-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS 2199214-82-7): A Chiral Spirocyclic Oxetane-Azetidine Building Block for Medicinal Chemistry


tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS 2199214-82-7, MF C₁₀H₁₇NO₄, MW 215.25 g/mol) is an enantiomerically pure, single‑enantiomer spirocyclic building block combining an oxetane and an N‑Boc‑protected azetidine ring with a chiral (3R)‑hydroxyl substituent [1]. The 2‑oxa‑6‑azaspiro[3.3]heptane core is a well‑documented bioisostere of morpholine, conferring lower lipophilicity, higher aqueous solubility and improved metabolic stability [2]. This compound is supplied as a research‑grade intermediate for asymmetric synthesis, lead optimization and fragment‑based drug discovery.

Why Generic Substitution of tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS 2199214-82-7) Fails


The (3R)‑hydroxy spirocyclic oxetane‑azetidine scaffold is not interchangeable with its (3S)‑enantiomer, the racemic mixture, the des‑hydroxy analogue, or morpholine. Stereochemistry at C‑3 governs the spatial orientation of the hydroxyl group, directly affecting hydrogen‑bonding networks, chiral recognition by biological targets, and downstream diastereoselectivity . The 2‑oxa‑6‑azaspiro[3.3]heptane core itself is a privileged morpholine bioisostere that increases aqueous solubility up to 3‑fold while reducing oxidative metabolism [1]. Substituting the (3R)‑hydroxy building block with a simpler morpholine or achiral spiro‑ether erases both the stereochemical information and the orthogonal synthetic handle provided by the free hydroxyl, thereby compromising SAR resolution, synthetic divergence, and ultimate pharmacological relevance.

Quantitative Differentiation Evidence for tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS 2199214-82-7)


Enantiomeric Purity: Defined (R) Absolute Configuration vs Racemate or (S) Enantiomer

The (3R)‑enantiomer delivers a defined chiral centre absent in the racemate (CAS 1349199‑63‑8) and is the opposite enantiomer to tert‑butyl (3S)‑3‑hydroxy‑1‑oxa‑6‑azaspiro[3.3]heptane‑6‑carboxylate (CAS 2306252‑24‑2), enabling access to either antipode of downstream spirocyclic scaffolds [1]. Commercial suppliers report purities of 95% and 98% for the (3R)‑enantiomer, while the (3S)‑enantiomer is listed at ≥97% [2]. The racemate (CAS 1349199‑63‑8) inherently provides a 1:1 mixture of stereoisomers, yielding ambiguous SAR data and requiring additional chiral separation steps [1].

asymmetric synthesis chiral building block enantioselective SAR

Aqueous Solubility Advantage of the 2‑Oxa‑6‑azaspiro[3.3]heptane Core Over Morpholine

The 2‑oxa‑6‑azaspiro[3.3]heptane core, which constitutes the scaffold of the target compound, is a direct bioisostere of morpholine. In a matched‑pair comparison, the azetidine‑oxetane spiro compound “homospiro‑morpholine” (compound 15) exhibited an intrinsic molar solubility of 100 000 μmol/L, surpassing that of the corresponding N‑piperonyl‑morpholine parent (33) by a factor of 3 [1]. Additionally, the oxetane unit reduced the pKa of a proximal amine by up to ~1.5–2 log units compared to the analogous morpholine, mitigating hERG and phospholipidosis risks [1]. The target (3R)‑hydroxy building block embeds this solubility‑enhancing core while introducing a hydrogen‑bond donor/acceptor for further property tuning.

bioisostere solubility metabolic stability spirocyclic scaffold

Metabolic Stability of the Oxetane‑Azetidine Spiro Scaffold vs Morpholine

Morpholine is a known substrate for oxidative metabolism; among 13 marketed morpholine‑containing drugs with published metabolic data, 8 undergo predominant oxidative degradation of the morpholine ring [1]. In contrast, spirocyclic oxetanes such as 2‑oxa‑6‑azaspiro[3.3]heptane resist oxidative metabolism because the oxetane oxygen is sterically shielded and the ring is not susceptible to cytochrome P450 oxidation pathways [1]. While the target compound itself has not been assayed in microsomes, the core scaffold is derived from the validated bioisostere class that maintains solubility while avoiding the metabolic liability of morpholine [1].

metabolic stability oxidative metabolism microsomal clearance

Orthogonal Functional‑Group Handles: N‑Boc Protection and Free (3R)‑OH vs Des‑Hydroxy Analogue

The target compound bears both an N‑Boc‑protected azetidine and a free chiral hydroxyl group, offering two orthogonal functional handles for sequential derivatization. In contrast, the des‑hydroxy analogue tert‑butyl 1‑oxa‑6‑azaspiro[3.3]heptane‑6‑carboxylate (CAS 1349199‑63‑8 minus the 3‑OH) provides only the N‑Boc handle, limiting the accessible chemical space [1]. The (3R)‑OH can be selectively acylated, sulfonylated, oxidized to the ketone, or converted to a leaving group, while the Boc‑amine can be deprotected under acidic conditions without affecting the oxetane ring, enabling a divergent synthetic strategy from a single, well‑characterized intermediate .

orthogonal protection chemical diversification fragment elaboration

Conformational Rigidity and pKa Modulation of the Spirocyclic Scaffold vs Flexible Morpholine

The spirocyclic fusion of oxetane and azetidine locks the molecule into a defined, rigid conformation, reducing entropic penalty upon target binding compared to the flexible morpholine chair [1]. Furthermore, the electron‑withdrawing oxetane reduces the basicity of the azetidine nitrogen by ~1.5–2 pKa units relative to morpholine, as demonstrated for cyclic amines where the oxetane is in β‑position [1]. This pKa lowering is correlated with reduced hERG channel affinity and lower phospholipidosis potential, two common liabilities of highly basic amines [1]. The target compound embeds this privileged conformational and electronic profile.

conformational constraint pKa modulation hERG phospholipidosis

Commercial Availability and Batch‑to‑Batch Reproducibility: (3R) vs (3S) Supply Landscape

The (3R)‑enantiomer (CAS 2199214‑82‑7) is stocked by multiple vendors with documented purity specifications: AKSci at 95% and Leyan at 98% , backed by full quality assurance and ISO‑certified production . The (3S)‑enantiomer (CAS 2306252‑24‑2) is available at ≥97% from select suppliers [1]. The racemate (CAS 1349199‑63‑8) lacks enantiomeric excess specification, implying batch‑dependent isomeric composition [2]. For programs requiring enantiopure intermediates, the (3R)‑enantiomer offers a defined, reproducible starting point with multiple commercial sources, reducing single‑vendor dependency and ensuring continuity in medicinal chemistry campaigns.

supply chain enantiopure building block quality assurance

Optimal Application Scenarios for tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate (CAS 2199214-82-7)


Enantioselective Synthesis of Spirocyclic Drug Candidates Requiring Defined (R)‑Configuration

When a lead series requires a chiral spirocyclic oxetane‑azetidine fragment with absolute (R)‑configuration at the hydroxyl position, the (3R)‑enantiomer provides the precise stereochemical input without the need for chiral chromatography or resolution steps. This eliminates racemic mixture fractionation that would otherwise waste >50% of material and introduce ee variability across batches [1].

Scaffold‑Hopping from Morpholine to a Metabolically Stable, High‑Solubility Bioisostere

For programs seeking to replace a morpholine ring with a bioisostere that improves aqueous solubility (~3‑fold) and avoids oxidative ring metabolism, the 2‑oxa‑6‑azaspiro[3.3]heptane core of this building block is directly validated. The (3R)‑hydroxy substituent adds a site for further property modulation, allowing systematic optimization of logD, pKa and target engagement [2].

Divergent Library Synthesis via Orthogonal N‑Boc and (3R)‑OH Handles

The dual orthogonal functional groups enable sequential, chemoselective transformations: the N‑Boc group can be removed under acidic conditions to expose the azetidine amine for amide coupling or reductive amination, while the (3R)‑OH can be independently derivatized (acylation, sulfonylation, oxidation, halogenation) to generate structurally diverse libraries from a single purchased intermediate .

Fragment‑Based Drug Discovery (FBDD) with a Chiral, Conformationally Restricted Spiro Fragment

The rigid, low‑molecular‑weight (215.25 g/mol) spirocyclic scaffold is an ideal fragment for FBDD campaigns. Its pre‑organized geometry reduces entropic binding penalties, while the commercial availability in enantiopure form allows exploration of stereospecific binding interactions at the fragment level, accelerating hit‑to‑lead progression [2].

Quote Request

Request a Quote for tert-Butyl (3R)-3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.